2-epi-Darunavir
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Description
2-epi-Darunavir is a variant of the antiretroviral medication Darunavir . It is used in research and is available as a certified reference material . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It is used in the treatment of HIV-1 infection .
Synthesis Analysis
The synthesis of 2-epi-Darunavir involves biocatalytic methods that have been applied to the production of FDA-approved anti-viral drugs and their intermediates . A micro-total process system machine (μ-TPSM) has been used for the last 4 steps of API DRV synthesis .Molecular Structure Analysis
The molecular formula of 2-epi-Darunavir is C27 H37 N3 O7 S, and its molecular weight is 547.66 . The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease has been studied using molecular dynamics simulation .Chemical Reactions Analysis
Biocatalytic routes to anti-viral agents and their synthetic intermediates have been explored . The potential for interactions is well characterized and the interactions are manageable .Physical And Chemical Properties Analysis
Darunavir is a synthetic nonpeptidic protease inhibitor which contains a bis-tetrahydro-furanyl (bis-THF) moiety and sulfonamide isostere . The molecular formula of 2-epi-Darunavir is C27 H37 N3 O7 S, and its molecular weight is 547.66 .Safety And Hazards
Darunavir is generally well tolerated, with gastrointestinal disturbances and lipid abnormalities among the most common tolerability issues . It has a lipid profile more favourable than that of boosted lopinavir in terms of total cholesterol and triglyceride changes . Safety data sheets provide detailed information on handling, storage, and disposal .
Future Directions
The treatment of HIV/AIDS requires combinations of multiple antiretroviral drugs. In addition, patients frequently need to coadminister other medications for reasons including the prevention or treatment of opportunistic infections, treatment of concomitant illnesses, and management of antiretroviral side effects . The development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 is being discussed .
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-WBAQKLHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-epi-Darunavir | |
CAS RN |
850141-19-4 |
Source
|
Record name | Darunavir, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUNAVIR, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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